(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene
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Overview
Description
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene is an organic compound characterized by the presence of bromine, chlorine, and a benzene ring
Preparation Methods
The synthesis of (E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene typically involves the reaction of 3,5-dichlorobenzene with 3-bromoprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Scientific Research Applications
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
(E)-1-(3-Bromoprop-1-en-1-yl)-3,5-dichlorobenzene can be compared with other similar compounds, such as:
(E)-1-(3-Bromoprop-1-en-1-yl)benzene: Lacks the chlorine atoms, which may result in different chemical reactivity and applications.
1-(3-Bromopropyl)-3,5-dichlorobenzene: The absence of the double bond in the propyl chain can lead to different chemical properties and reactivity.
3,5-Dichlorobenzyl bromide: The presence of a benzyl group instead of a prop-1-en-1-yl group can significantly alter its chemical behavior and applications.
Properties
CAS No. |
259818-55-8 |
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Molecular Formula |
C9H7BrCl2 |
Molecular Weight |
265.96 g/mol |
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-3,5-dichlorobenzene |
InChI |
InChI=1S/C9H7BrCl2/c10-3-1-2-7-4-8(11)6-9(12)5-7/h1-2,4-6H,3H2/b2-1+ |
InChI Key |
SRSXOZWDONOCFD-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C=C/CBr |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=CCBr |
Origin of Product |
United States |
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